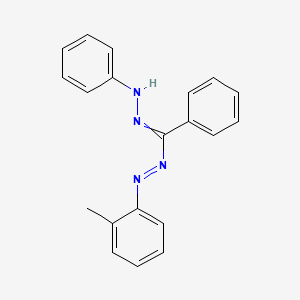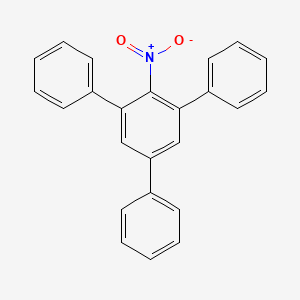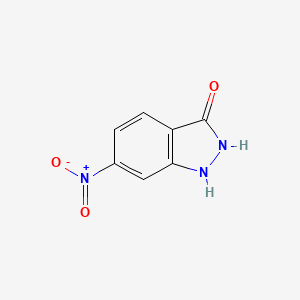
N-(吡啶-2-基甲基)乙胺
描述
“N-(pyridin-2-ylmethyl)ethanamine” is a chemical compound with the molecular formula C7H10N2 . It is also known as 2-Pyridineethanamine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel metal complexes of N-(pyridin-2-ylmethylene)methanamine were synthesized by the condensation reaction of 2-pyridinecarboxaldehyde with methylamine . Another study reported the synthesis of a chiral ligand N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine (APPE) to investigate the effects of chirality of bis(2-picolyl)amine on the DNA photocleavage activity of metal complexes .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structures of complexes formed by N-(pyridin-2-ylmethylene)methanamine were confirmed by X-ray crystallography .Chemical Reactions Analysis
While specific chemical reactions involving “N-(pyridin-2-ylmethyl)ethanamine” are not available, similar compounds have been studied. For instance, nickel (II) complexes chelated by (amino)pyridine ligands were found to be active ethylene oligomerization catalysts .科学研究应用
Chemodivergent Synthesis
“N-(pyridin-2-yl)amides” and “3-bromoimidazo[1,2-a]pyridines” were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This compound has received great attention in recent years due to its varied medicinal applications .
DNA Photocleavage Agent
A chiral ligand “N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine” (APPE) was designed and synthesized to investigate the effects of chirality of bis(2-picolyl)amine on the DNA photocleavage activity of metal complexes . The synthesized complexes were found to cleave pUC19 plasmid DNA when irradiated at 370 nm .
Antimicrobial Applications
Pyrimidine derivatives, which include “N-(pyridin-2-ylmethyl)ethanamine”, are known for their antimicrobial properties .
Complexing Agent for Metal Ions
“N,N-bis(2-pyridylmethyl)amine-N-ethyl-2-pyridine-2-carboxamide” has been identified as an effective complexing agent for several metal ions, such as Mn(II), Mn(III), Fe(III), and Ru(III) . This compound has been used in the development of NO donors that can be delivered into the tumor tissue and release NO by light stimulus and used for photodynamic therapy (PDT) of cancer .
Substitution Reactions of Palladium (II) Complexes
The substitution behavior of bidentate N,N′-donor (pyridin-2-yl)methyl-aniline chelates with different substituents on the mononuclear Pd (II) complexes was investigated . The study explored the kinetics and mechanistic behavior of N,N′-pyridyl Pd (II) complexes .
Medical Applications of Solid Nitrosyl Complexes
Solid nitrosyl compounds, including “N-(pyridin-2-ylmethyl)ethanamine”, are under investigation as ways of delivering nitric oxide for medical applications .
未来方向
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-9-7-8-5-3-4-6-10-8/h3-6,9H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSUUGOCTJVJIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406028 | |
| Record name | N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-2-ylmethyl)ethanamine | |
CAS RN |
51639-58-8 | |
| Record name | N-(pyridin-2-ylmethyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the incorporation of N-(pyridin-2-ylmethyl)ethanamine into the ligand structure influence its interaction with DNA?
A1: While the provided research doesn't directly investigate the interaction of N-(pyridin-2-ylmethyl)ethanamine itself with DNA, it highlights its presence within larger ligands designed for this purpose. For instance, in the study by [], N-(pyridin-2-ylmethyl)ethanamine is part of the ligand "N-(anthracen-9-ylmethyl)-1-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)ethanamine" (APPE). This ligand, when complexed with Zn(II) or Co(II), exhibits DNA photocleavage activity upon irradiation []. Although the specific role of N-(pyridin-2-ylmethyl)ethanamine within this interaction is not explicitly elucidated, its presence within the larger structure suggests its potential contribution to DNA binding or the overall photocleavage process.
Q2: How does the structural characterization of metal complexes containing N-(pyridin-2-ylmethyl)ethanamine provide insights into their potential applications?
A2: Structural characterization techniques like X-ray crystallography help determine the spatial arrangement of atoms within the metal complexes. For example, in [], the study investigates the crystal structures of copper complexes formed with ligands incorporating N-(pyridin-2-ylmethyl)ethanamine. These analyses revealed the presence of supramolecular networks formed by anion–π and lone pair–π non-covalent bonds []. Understanding these structural features provides valuable information about the potential applications of these complexes, such as in the design of materials with specific electronic or catalytic properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

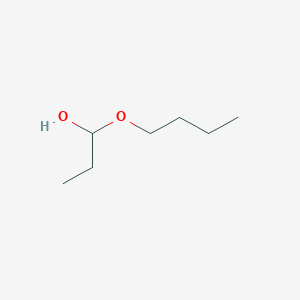


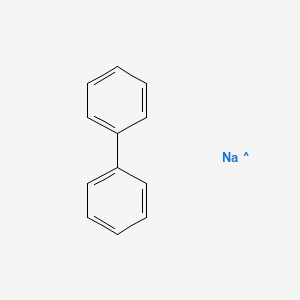


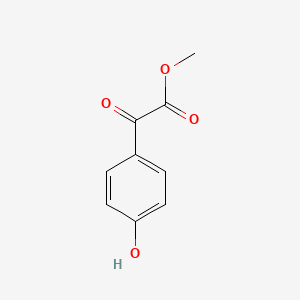

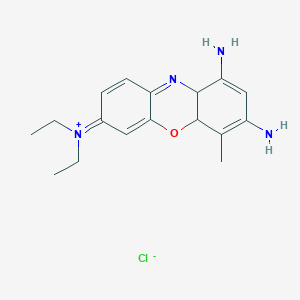
![2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methylhept-5-enoic acid](/img/structure/B1587688.png)
